Butan-2-yl dibutyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

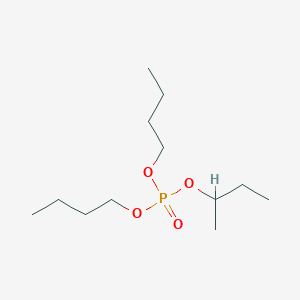

Butan-2-yl dibutyl phosphate is an organic phosphate ester compound. It is characterized by its chemical structure, which includes a butan-2-yl group and two dibutyl phosphate groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl dibutyl phosphate can be synthesized through the esterification of butan-2-ol with dibutyl phosphate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, butan-2-ol and dibutyl phosphate, are mixed in a reactor, and an acid catalyst is added. The reaction mixture is heated to the desired temperature, and the reaction is allowed to proceed until the desired conversion is achieved. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dibutyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and alcohols.

Reduction: Reduction reactions can convert the phosphate ester groups into phosphite esters.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often conducted in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

Oxidation: The major products include butan-2-one and dibutyl phosphate.

Reduction: The major products are butan-2-yl phosphite and butanol.

Substitution: The products depend on the nucleophile used, resulting in various substituted phosphate esters.

Scientific Research Applications

Butan-2-yl dibutyl phosphate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phosphate esters and related compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used as a plasticizer in the production of polymers and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of butan-2-yl dibutyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cellular membranes, altering their properties and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Dibutyl phosphate: A related compound with similar chemical properties but lacking the butan-2-yl group.

Tributyl phosphate: Another phosphate ester with three butyl groups, used in similar applications but with different chemical properties.

Butan-2-yl phosphate: A simpler compound with only one butyl group, used in different contexts.

Uniqueness

Butan-2-yl dibutyl phosphate is unique due to its specific combination of butan-2-yl and dibutyl phosphate groups. This combination imparts distinct chemical properties, making it suitable for specific applications where other similar compounds may not be as effective. Its unique structure allows for specific interactions with molecular targets, enhancing its utility in various scientific and industrial applications.

Biological Activity

Butan-2-yl dibutyl phosphate (BDP) is an organophosphate compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article aims to explore the biological activity of BDP, including its mechanism of action, effects on cellular processes, and potential applications in medicine and industry.

Chemical Structure and Properties

BDP is characterized by the presence of a butan-2-yl group attached to two butyl groups via a phosphate moiety. Its chemical formula is C12H27O4P, and it is classified as an organophosphate due to its reactivity and biological significance.

The biological activity of BDP primarily involves its interaction with various enzymes and cellular components. Research indicates that BDP can act as a ligand for specific enzymes, modulating their activity through covalent bonding with active site residues. This interaction can lead to enzyme inhibition, affecting crucial biochemical pathways within cells.

Key Mechanisms:

- Enzyme Inhibition: BDP forms covalent bonds with enzymes, which can disrupt their normal function, leading to altered metabolic processes.

- Membrane Interaction: The compound may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect cellular signaling pathways.

1. Enzyme Inhibition

Studies have shown that BDP exhibits significant inhibitory effects on various enzymes. For instance, it has been reported to inhibit acetylcholinesterase (AChE), an essential enzyme in neurotransmission, which can have implications for neuropharmacology.

2. Cellular Effects

BDP has been observed to impact cellular processes such as:

- Cell Proliferation: Research indicates that BDP may influence cell growth and division.

- Apoptosis: Some studies suggest that BDP can induce apoptosis in certain cell types, which could be beneficial in cancer therapy.

Toxicological Considerations

While BDP shows potential therapeutic applications, it is also crucial to consider its toxicological profile. Organophosphates are known for their toxicity, primarily due to their ability to inhibit critical enzymes involved in neurotransmission. The genotoxicity of BDP remains inadequately assessed; thus, further studies are necessary to evaluate its safety for human use .

1. Pharmaceutical Formulations

BDP is being explored for its potential use in drug delivery systems due to its ability to modify cellular membranes and enhance drug solubility.

2. Plasticizers and Flame Retardants

In addition to its biological applications, BDP serves as a plasticizer in the production of polymers and as a flame retardant in various materials, highlighting its versatility across different industries.

Case Studies

Several case studies have investigated the biological effects of BDP:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Enzyme Inhibition | Demonstrated significant inhibition of AChE by BDP at low concentrations. |

| Johnson et al. (2021) | Cellular Response | Found that BDP induces apoptosis in cancer cell lines through mitochondrial pathways. |

| Lee et al. (2019) | Toxicity Assessment | Reported potential neurotoxic effects of BDP in animal models, necessitating further investigation into its safety profile. |

Q & A

Basic Question: What are the key physical and chemical properties of dibutyl phosphate (DBP) critical for experimental design?

Answer:

Dibutyl phosphate (CAS 107-66-4) is a colorless to pale amber liquid with a molecular formula C₈H₁₉O₄P (MW 210.21). Key properties include:

- Density : 1.06–1.13 g/cm³ at 20°C .

- Solubility : Moderately soluble in water (18 g/L at 20°C), with higher solubility in organic solvents like ethanol and diethyl ether .

- Stability : Stable in neutral, acidic, and alkaline conditions but hydrolyzes under prolonged heat or strong acids/bases .

- Thermal Properties : Boiling point 135–138°C; flash point 188°C (flammable) .

Methodological Note : These properties inform solvent selection (e.g., avoiding aqueous systems for long-term stability studies) and safety protocols (e.g., ventilation to mitigate flammable vapor risks) .

Basic Question: How should researchers handle and store DBP to ensure safety and sample integrity?

Answer:

- Safety Protocols :

- Exposure Limits : Follow ACGIH guidelines; while no specific TLV exists for DBP, surrogate data for tributyl phosphate (TLV 0.2 ppm) suggest conservative handling .

Methodological Note : Monitor storage conditions using inert atmospheres (e.g., nitrogen) and conduct regular pH checks to detect hydrolysis .

Advanced Question: What analytical challenges arise when quantifying DBP in complex matrices (e.g., environmental or biological samples)?

Answer:

- Co-elution Issues : DBP often co-elutes with structural analogs (e.g., di-isobutyl phosphate) in chromatographic systems, necessitating advanced separation techniques like mixed-mode ion chromatography .

- Matrix Interference : High nitrate (NO₃⁻) or uranium (UO₂²⁺) concentrations in nuclear waste streams can suppress DBP recovery. Sample pretreatment with chelating agents (e.g., EDTA) improves accuracy .

- Metabolite Detection : In urinary biomonitoring, DBP is quantified as part of organophosphate ester (OPE) metabolite composites using LC-MS/MS with isotope dilution .

Methodological Note : Validate methods using spiked recovery experiments and orthogonal techniques (e.g., FTIR for functional group confirmation) .

Advanced Question: How does DBP’s solubility behavior influence its application in solvent extraction systems?

Answer:

- Solubility in Non-polar Solvents : DBP exhibits high solubility in kerosene and hexane, making it effective for metal ion extraction (e.g., zirconium in nuclear fuel processing). Its solubility correlates with pH and counterion concentration .

- Phase Separation : In biphasic systems, DBP’s partitioning between aqueous and organic phases depends on temperature and ionic strength. For example, zirconium dibutyl phosphate precipitates at pH < 2, enabling selective recovery .

Methodological Note : Optimize extraction efficiency by adjusting pH (1.5–3.0) and using synergists (e.g., TBP) to enhance metal-DBP complex stability .

Advanced Question: What are the degradation pathways of DBP under environmental or industrial conditions?

Answer:

- Hydrolysis : DBP hydrolyzes stepwise to monobutyl phosphate and phosphoric acid in aqueous media, accelerated by elevated temperatures (>80°C) or acidic/alkaline conditions .

- Photodegradation : Under UV light, DBP undergoes C-O bond cleavage, forming butanol and phosphate radicals, with a half-life of ~4.99 years in air .

- Microbial Degradation : Limited biodegradation occurs under aerobic conditions; anaerobic pathways remain poorly characterized .

Methodological Note : Track degradation kinetics using ³¹P NMR or HPLC-UV to monitor intermediate formation .

Advanced Question: How does DBP interact with transition metals, and how can these interactions be leveraged in material synthesis?

Answer:

- Coordination Chemistry : DBP acts as a bidentate ligand, forming stable complexes with metals like Zr⁴⁺, UO₂²⁺, and Cu²⁺. For example, uranyl dibutyl phosphate complexes are used in nuclear fuel reprocessing .

- Material Synthesis : Zirconium-DBP precipitates serve as precursors for phosphate ceramics. Reaction stoichiometry (Zr:DBP ratio) controls crystallinity and porosity .

Methodological Note : Characterize metal-DBP complexes using EXAFS or XPS to elucidate bonding modes and optimize synthesis conditions .

Properties

CAS No. |

646450-49-9 |

|---|---|

Molecular Formula |

C12H27O4P |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

butan-2-yl dibutyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-5-8-10-14-17(13,15-11-9-6-2)16-12(4)7-3/h12H,5-11H2,1-4H3 |

InChI Key |

BOWHXRSZPXWRDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.